Bulnesol

Beschreibung

Eigenschaften

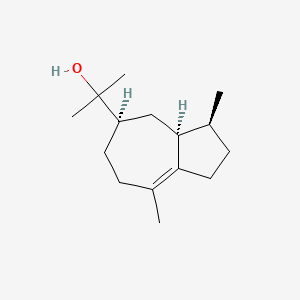

IUPAC Name |

2-(3,8-dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h11-12,14,16H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOFSGDSFQNIAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(CCC(CC12)C(C)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052472 | |

| Record name | 5-Azulenemethanol, 1,2,3,3a,4,5,6,7(or 1,2,3,4,5,6,7,8)-octahydro-.alpha.,.alpha.,3,8-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bulnesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

136.00 to 138.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Bulnesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22451-73-6, 73003-40-4 | |

| Record name | 5-Azulenemethanol, 1,2,3,3a,4,5,6,7-octahydro-alpha,alpha,3,8-tetramethyl-, (3S,3aS,5R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022451736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Azulenemethanol, 1,2,3,3a,4,5,6,7-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,3aS,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Azulenemethanol, 1,2,3,3a,4,5,6,7(or 1,2,3,4,5,6,7,8)-octahydro-.alpha.,.alpha.,3,8-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Azulenemethanol, 1,2,3,3a,4,5,6,7(or 1,2,3,4,5,6,7,8)-octahydro-.alpha.,.alpha.,3,8-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bulnesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

69 - 70 °C | |

| Record name | Bulnesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery, Isolation, and Elucidation of Bulnesol from Bulnesia sarmientoi

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Bulnesol, a naturally occurring sesquiterpenoid alcohol, is a significant constituent of the essential oil derived from the heartwood of Bulnesia sarmientoi, a tree native to the Gran Chaco region of South America.[1] This document provides a comprehensive technical overview of the discovery, isolation, and structural elucidation of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and potential applications of this natural product. The guide details the experimental protocols for extraction and purification, presents quantitative data in a structured format, and illustrates the key experimental workflows and relevant biological pathways.

Discovery and Historical Context

Early research on the constituents of guaiac wood oil identified a mixture of sesquiterpenoid alcohols. Through extensive degradative studies and the application of classical chemical techniques, the structures of the major components, including this compound and guaiol, were gradually unraveled. The advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), in the mid-20th century, was pivotal in confirming the precise stereochemistry of these complex molecules.

Isolation of this compound from Bulnesia sarmientoi

This compound is primarily obtained from the essential oil of Bulnesia sarmientoi wood, commonly known as guaiac wood oil. The isolation process involves two main stages: extraction of the essential oil from the wood and subsequent purification of this compound from the oil.

Extraction of Guaiac Wood Oil by Steam Distillation

The most common method for extracting the essential oil from the wood of Bulnesia sarmientoi is steam distillation.[2] This process takes advantage of the volatility of the essential oil components to separate them from the non-volatile wood matrix.

Experimental Protocol: Steam Distillation of Bulnesia sarmientoi Wood

-

Preparation of Plant Material: The heartwood of Bulnesia sarmientoi is mechanically chipped or ground into smaller particles to increase the surface area for efficient steam penetration.

-

Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a still containing the plant material, a condenser, and a collection vessel (florentine flask or separatory funnel).

-

Distillation: Steam is passed through the powdered wood. The hot steam causes the essential oil to vaporize. The mixture of steam and oil vapor is then passed through a condenser, where it cools and liquefies.

-

Collection and Separation: The condensate, a mixture of water and essential oil, is collected. Due to the immiscibility of the oil with water, it forms a separate layer and can be physically separated.

The yield of essential oil can vary depending on the age of the wood, geographical source, and distillation conditions, but it is a significant component of the wood.

Purification of this compound

Guaiac wood oil is a complex mixture of sesquiterpenoids. This compound is a major component, with concentrations reported to be in the range of 38.6% to 40.54%.[2][3] To obtain pure this compound, further purification steps are necessary, typically involving fractional distillation and/or column chromatography.

Experimental Protocol: Isolation of this compound by Column Chromatography

-

Column Preparation: A glass column is packed with a suitable stationary phase, such as silica gel, slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: A concentrated solution of guaiac wood oil in a minimal amount of the initial mobile phase is carefully loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common gradient could start with 100% hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing this compound.

-

Isolation: Fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield the isolated compound.

Data Presentation

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | |

| Molecular Weight | 222.37 g/mol | |

| Appearance | Solid | |

| Melting Point | 69 - 70 °C | |

| Boiling Point | 136 - 138 °C at 760 mmHg | |

| IUPAC Name | 2-(3,8-dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl)propan-2-ol |

Composition of Guaiac Wood Oil

A typical gas chromatography (GC) analysis of Bulnesia sarmientoi essential oil reveals the following major components:

| Component | Percentage (%) | Reference |

| This compound | 40.54 | [3] |

| Guaiol | 28.10 | [4] |

| 10-epi-gamma-Eudesmol | 2.21 | [3] |

| Elemol | 1.19 | [3] |

| This compound isomer | 0.79 | [3] |

| Elemol isomer | 0.54 | [3] |

Note: The exact composition can vary based on the specific oil sample.

Spectroscopic Data

The structural elucidation of this compound relies heavily on spectroscopic methods. While a complete, publicly available dataset of assigned ¹H and ¹³C NMR data is not readily found, the following provides an overview of the key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. A complete assignment of the ¹H and ¹³C NMR spectra of this compound would involve a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments.

A comprehensive table of assigned ¹H and ¹³C NMR chemical shifts and coupling constants for this compound is not available in the public domain resources accessed for this guide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (222.37). The fragmentation pattern is characteristic of the molecule's structure.

Table of Expected Mass Spectral Fragments of this compound:

| m/z | Possible Fragment |

| 222 | [C₁₅H₂₆O]⁺ (Molecular Ion) |

| 207 | [M - CH₃]⁺ |

| 204 | [M - H₂O]⁺ |

| 189 | [M - H₂O - CH₃]⁺ |

| 161 | Further fragmentation |

Note: This table is based on general fragmentation patterns of sesquiterpenoid alcohols and requires experimental data for confirmation and detailed interpretation.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Structural Elucidation Logic

Caption: Logic for the structural elucidation of this compound.

General Anti-Inflammatory Signaling Pathway of Sesquiterpenoids

While the specific signaling pathways targeted by this compound have not been extensively studied, many sesquiterpenoids are known to exhibit anti-inflammatory effects by modulating key inflammatory pathways such as NF-κB and MAPK.[1][2][3][5][6]

References

- 1. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fungal inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bulnesol Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bulnesol, a sesquiterpenoid alcohol, holds significant interest for the pharmaceutical and fragrance industries due to its unique chemical properties. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, with a focus on the enzymatic processes, regulatory mechanisms, and quantitative analysis. We delve into the key enzymes involved, such as this compound/elemol synthase, and provide detailed experimental protocols for their characterization. This document is intended to serve as a core resource for researchers and professionals engaged in the study and application of this valuable natural compound.

Introduction to this compound and Sesquiterpenoid Biosynthesis

This compound is a bicyclic sesquiterpenoid alcohol with a guaiene skeleton. It is found in the essential oils of various plants, including patchouli (Pogostemon cablin) and guaiac wood (Bulnesia sarmientoi). The biosynthesis of this compound, like all sesquiterpenoids in plants, originates from the central isoprenoid pathway.

Terpenoids are synthesized from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1] In plants, these precursors are produced through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[1] For sesquiterpenoid biosynthesis, the precursor farnesyl pyrophosphate (FPP), a C15 molecule, is synthesized in the cytosol from IPP and DMAPP.[2]

The cyclization of the linear FPP molecule, catalyzed by a class of enzymes known as terpene synthases (TPSs), is the committed step in the biosynthesis of the vast array of sesquiterpene skeletons.[3]

The this compound Biosynthesis Pathway

The direct enzymatic conversion of FPP to this compound is catalyzed by a specific sesquiterpene synthase. While a dedicated this compound synthase has been sought in various plant species, a multi-product enzyme from potato (Solanum tuberosum), designated as this compound/elemol synthase (StBUS/ELS), has been functionally characterized.[3][4]

This enzyme converts FPP into a mixture of sesquiterpenoids, with this compound and elemol as the main products, along with α-bulnesene and β-elemene.[3][4] The proposed biosynthetic mechanism involves a series of carbocationic intermediates and rearrangements, a common feature of terpene synthase catalysis.

Key Enzyme: this compound/Elemol Synthase (StBUS/ELS)

The characterization of StBUS/ELS from potato has provided significant insights into this compound biosynthesis. The expression of the StBUS/ELS gene is induced in potato leaves in response to infection by pathogens such as Pseudomonas syringae and Alternaria solani, as well as by treatment with methyl jasmonate, a plant defense signaling molecule.[3][4] This suggests a role for this compound and its related compounds in plant defense.

The enzymatic reaction catalyzed by StBUS/ELS is sensitive to temperature. Notably, gas chromatography-mass spectrometry (GC-MS) analysis has shown that at higher injector temperatures (e.g., 275°C), this compound can undergo thermal rearrangement to form elemol.[3][4] This is a critical consideration for the accurate quantification of this compound in biological samples.

Quantitative Data on this compound Biosynthesis

Quantitative data on enzyme kinetics and product yields are essential for understanding and engineering metabolic pathways. While specific kinetic parameters for a dedicated this compound synthase are not yet widely available, the analysis of StBUS/ELS provides a foundation.

Table 1: Product Distribution of Recombinant StBUS/ELS

| Product | Relative Abundance at 200°C GC Injection | Relative Abundance at 275°C GC Injection |

| This compound | Major Product | Minor Product |

| Elemol | Minor Product | Major Product |

| α-Bulnesene | Minor Product | Minor Product |

| β-Elemene | Minor Product | Minor Product |

| Data derived from qualitative descriptions in existing literature.[3][4] Precise percentages are not available. |

Experimental Protocols

Heterologous Expression and Purification of StBUS/ELS

This protocol describes the expression of the StBUS/ELS enzyme in Escherichia coli and its subsequent purification, a necessary step for in vitro characterization.

Methodology:

-

Gene Cloning: The coding sequence of StBUS/ELS is amplified from potato cDNA and cloned into a bacterial expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

-

Expression: The resulting plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 18-20°C) to enhance protein solubility.

-

Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The recombinant StBUS/ELS is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM). The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

In Vitro Enzyme Assay for StBUS/ELS Activity

This protocol details the procedure for measuring the enzymatic activity of purified StBUS/ELS.

Methodology:

-

Reaction Setup: The assay is performed in a glass vial with a Teflon-lined cap. The reaction mixture (total volume of 500 µL) contains assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 10% glycerol, 5 mM DTT), purified StBUS/ELS enzyme (1-5 µg), and the substrate, farnesyl pyrophosphate (FPP) (10-50 µM).

-

Reaction Incubation: The reaction is initiated by the addition of FPP. The mixture is overlaid with a layer of a non-polar solvent, such as hexane or pentane (200 µL), to trap the volatile sesquiterpene products. The reaction is incubated at 30°C for 1-2 hours with gentle shaking.

-

Product Extraction: After incubation, the reaction is stopped, and the products are extracted by vortexing the vial. The organic layer is carefully collected and can be concentrated under a gentle stream of nitrogen if necessary.

-

Analysis: The extracted products are analyzed by GC-MS.

Quantitative GC-MS Analysis of this compound and Related Sesquiterpenoids

Accurate quantification of this compound requires careful optimization of the GC-MS method to account for the thermal rearrangement to elemol.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating sesquiterpenoids.

-

GC Conditions: To minimize the thermal conversion of this compound to elemol, a lower injector temperature should be used. It is recommended to test a range of injector temperatures (e.g., 150°C, 200°C, and 250°C) to determine the optimal temperature that provides good peak shape for this compound without significant degradation.[3][4] The oven temperature program should be optimized to achieve good separation of this compound, elemol, α-bulnesene, and β-elemene. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).

-

MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

-

Quantification: For accurate quantification, a calibration curve should be generated using an authentic standard of this compound. An internal standard (e.g., caryophyllene or a deuterated analog) should be added to all samples and standards to correct for variations in injection volume and sample preparation.

Regulation of this compound Biosynthesis

The expression of the StBUS/ELS gene in potato is a key regulatory point in this compound biosynthesis. As mentioned, its expression is induced by biotic and abiotic stresses, highlighting its role in the plant's defense response.[3][4] This induction is likely mediated by complex signaling pathways involving plant hormones such as jasmonic acid.

Conclusion and Future Perspectives

The discovery and characterization of the this compound/elemol synthase from potato have provided a crucial entry point for understanding the biosynthesis of this compound in plants. This technical guide has summarized the current knowledge and provided detailed protocols for the further investigation of this pathway.

Future research should focus on:

-

Identifying and characterizing dedicated this compound synthases from other plant species to understand the diversity of enzymes involved in its production.

-

Determining the precise kinetic parameters (Km, kcat) for this compound synthases to enable more accurate metabolic modeling and engineering.

-

Elucidating the complete signaling pathways that regulate the expression of this compound synthase genes in response to various stimuli.

-

Exploring the biological functions of this compound and its related compounds in plant-environment interactions.

A deeper understanding of the this compound biosynthesis pathway will not only advance our fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this valuable compound for various industrial applications.

References

- 1. acp.copernicus.org [acp.copernicus.org]

- 2. Stereoselective synthesis of α-bulnesene - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Isotope sensitive branching and kinetic isotope effects to analyse multiproduct terpenoid synthases from Zea mays - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC10395E [pubs.rsc.org]

- 4. Biochemical reactions of different tissues of potato (Solanum tuberosum) to zoospores or elicitors from Phytophthora infestans : Accumulation of sesquiterpenoid phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Guaiane Heart of Guaiac Wood: A Technical Guide to the Chemical Structure Elucidation of Bulnesol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of the classical and modern methods employed in the structural elucidation of Bulnesol, a key guaiane sesquiterpenoid alcohol found in the essential oil of guaiac wood (Bulnesia sarmientoi). The journey to its definitive structure is a prime example of the synergy between chemical degradation, spectroscopic analysis, and the ultimate confirmation through total synthesis.

Introduction to this compound

This compound (C₁₅H₂₆O) is a bicyclic tertiary sesquiterpene alcohol characterized by a hydroazulene skeleton, specifically the guaiane framework. Its woody, floral aroma has made it a valuable component in the fragrance industry. Beyond its olfactory properties, the unique 5/7 fused ring system has made it a target of interest for synthetic chemists and a subject for detailed structural studies. The elucidation of its structure, particularly its stereochemistry, presented a significant challenge to early natural product chemists and was solved through a combination of degradative chemical reactions and, later, confirmed by spectroscopic techniques and total synthesis.

Spectroscopic and Physical Data

Modern spectroscopic methods provide a definitive fingerprint for the structure of this compound. The following tables summarize the key quantitative data.

Table 1: Physical and Molecular Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | [1] |

| Molecular Weight | 222.37 g/mol | [1] |

| Melting Point | 69 - 70 °C | [1] |

| Appearance | Solid | [1] |

| IUPAC Name | 2-((3S,3aR,8aS)-3,8-dimethyl-1,2,3,3a,4,5,8,8a-octahydronaphthalen-5-yl)propan-2-ol | [1] |

Table 2: Mass Spectrometry Data (GC-MS, Electron Ionization)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| 222 | Low / Absent | [M]⁺ (Molecular Ion) |

| 204 | Moderate | [M-H₂O]⁺ |

| 161 | Moderate | [M-H₂O-C₃H₇]⁺ |

| 135 | High | [C₁₀H₁₅]⁺ |

| 107 | High | [C₈H₁₁]⁺ |

| 93 | Moderate | [C₇H₉]⁺ |

| 59 | High | [C₃H₇O]⁺ (Isopropyl alcohol fragment) |

Data compiled from PubChem CID 90785.[1] The fragmentation pattern is characteristic of a tertiary alcohol, which readily loses water (M-18). The prominent peak at m/z 59 corresponds to the stable [C(CH₃)₂OH]⁺ fragment.

Table 3: Nuclear Magnetic Resonance (NMR) Spectral Data

Note: Definitive, publicly archived NMR data for this compound is sparse. The following are representative chemical shifts for the key functional groups and carbon types within the guaiane skeleton based on analysis of related compounds and general principles.[2][3][4][5]

| ¹³C NMR (Typical Shifts in CDCl₃, ppm) | ¹H NMR (Typical Shifts in CDCl₃, ppm) | Assignment |

| ~140-145 | ~5.2-5.4 | Quaternary olefinic carbon (C-1) |

| ~120-125 | - | Tertiary olefinic carbon (C-10) |

| ~72-75 | - | Quaternary carbon bearing hydroxyl (C-11) |

| ~50-55 | ~1.5-1.8 | Methine (CH) at ring junction |

| ~40-50 | ~1.6-2.0 | Methine (CH) |

| ~25-40 | ~1.4-2.2 | Methylene (CH₂) |

| ~25-30 | ~1.1-1.3 | Methyls on C-11 (gem-dimethyl) |

| ~15-20 | ~0.9-1.1 (d) | Secondary Methyl (CH₃) |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3600 | Strong, Broad | O-H stretch (tertiary alcohol) |

| ~2850-2960 | Strong | C-H stretch (sp³ hybridized carbons) |

| ~1640-1680 | Weak | C=C stretch (tetrasubstituted double bond) |

| ~1370-1385 | Medium | C-H bend (gem-dimethyl group) |

| ~1150 | Medium | C-O stretch (tertiary alcohol) |

Typical values based on the functional groups present in this compound.

Classical Structure Elucidation: A Logic-Driven Pathway

The determination of this compound's complex bicyclic structure before the routine availability of NMR was a feat of chemical logic, relying on a series of specific chemical transformations to reveal the underlying carbon skeleton and the location of its functional groups.

Caption: Logical workflow for the classical structure elucidation of this compound.

Experiment 1: Selenium Dehydrogenation to Determine the Carbon Skeleton

Dehydrogenation is a classical technique used to convert cyclic, aliphatic compounds into known aromatic systems, thereby revealing the fundamental carbon framework.

Experimental Protocol:

-

Reactant Preparation: A sample of this compound is mixed with an excess of selenium powder in a reaction vessel equipped with a condenser.

-

Reaction Conditions: The mixture is heated to a high temperature, typically in the range of 300-340°C, for several hours. During this process, the alcohol is dehydrated, and multiple hydrogen molecules are eliminated to achieve full aromatization.

-

Workup and Isolation: The reaction mixture is cooled and the product is extracted with a suitable organic solvent (e.g., hexane). The crude product is then purified by distillation or chromatography.

-

Product Identification: The resulting deep blue hydrocarbon is identified as Guaiazulene (1,4-dimethyl-7-isopropylazulene) by comparison with an authentic sample (e.g., by UV-Vis spectroscopy or preparation of a picrate derivative).

Result and Inference: The formation of Guaiazulene unequivocally established that this compound possesses a bicyclo[5.3.0]decane (hydroazulene) carbon skeleton, the defining feature of the guaiane sesquiterpenoids.

Experiment 2: Acid-Catalyzed Dehydration

To probe the location of the tertiary hydroxyl group, it is first converted into a more reactive functional group—an alkene—through dehydration.

Experimental Protocol:

-

Reaction Setup: this compound is dissolved in a non-polar solvent like benzene or toluene. A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added.

-

Reaction Conditions: The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product. The reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled, washed with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid, and then washed with water. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Product Identification: The product is purified by chromatography to yield the alkene α-Bulnesene (C₁₅H₂₄).[6]

Result and Inference: This reaction converts the alcohol into an alkene, setting the stage for oxidative cleavage to determine the location of the original hydroxyl group.

Experiment 3: Ozonolysis of α-Bulnesene

Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds, replacing them with carbonyl groups. By identifying the resulting fragments, the position of the original double bond can be determined with certainty.

Experimental Protocol:

-

Ozonolysis Reaction: A solution of α-Bulnesene in an inert solvent (e.g., dichloromethane or methanol) is cooled to a low temperature, typically -78°C (a dry ice/acetone bath). A stream of ozone (O₃) gas is bubbled through the solution until a persistent blue color appears, indicating the presence of excess ozone.

-

Reductive Workup: The excess ozone is removed by bubbling nitrogen or argon through the solution. A reducing agent, such as dimethyl sulfide (DMS) or zinc dust and water, is then added to the cold solution.[7][8] The mixture is allowed to warm slowly to room temperature. This "reductive workup" ensures that any aldehyde products are not over-oxidized to carboxylic acids.

-

Isolation and Analysis: The solvent is removed, and the resulting carbonyl-containing fragments are isolated and identified using classical (e.g., formation of 2,4-dinitrophenylhydrazone derivatives) or spectroscopic methods (IR, NMR, MS).

Result and Inference: The ozonolysis of α-Bulnesene yields a specific keto-aldehyde. The structure of this fragment directly reveals the position of the double bond in α-Bulnesene. By reversing the dehydration step in theory, this pinpoints the location of the tertiary hydroxyl group in the original this compound molecule to the isopropyl side chain, attached to the seven-membered ring.

Definitive Confirmation by Total Synthesis

While the degradative studies provided a robust hypothesis for the structure of this compound, the final, unambiguous proof came from its total synthesis.

Caption: Confirmation of structure via total synthesis.

In 1971, R. Ratcliffe and C. H. Heathcock reported a stereoselective total synthesis of (±)-bulnesol and its corresponding alkene, α-bulnesene.[9][10] Their multi-step synthesis, starting from simpler, achiral precursors, constructed the complex guaiane skeleton with the correct relative stereochemistry at its three chiral centers.

Protocol of Confirmation:

-

Synthesis: The target molecule, this compound, was synthesized in the laboratory through a planned, logical sequence of reactions.

-

Isolation: The synthetic sample was purified to a high degree.

-

Spectroscopic Comparison: The spectroscopic data (IR, MS, and NMR) of the synthetic this compound was recorded.

-

Direct Comparison: This data was compared directly with the data obtained from an authentic sample of natural this compound isolated from guaiac wood oil.

-

Co-injection/Chromatography: The synthetic and natural samples were mixed and analyzed using techniques like gas chromatography (GC) to show that they behave identically.

References

- 1. This compound | C15H26O | CID 90785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Guaiane sesquiterpenes from the gorgonian Echinogorgia flora collected in the South China Sea - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08631F [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Characteristic guaiane sesquiterpenes from Daphne penicillata and ECD/NMR-based assignment of C-1 configuration - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Germacrene A–A Central Intermediate in Sesquiterpene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ozonolysis of α-Pinene and Δ3-Carene Mixtures: Formation of Dimers with Two Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

Physical and chemical properties of Bulnesol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bulnesol is a naturally occurring sesquiterpenoid alcohol, specifically a guaiane sesquiterpenoid. It is a major component of the essential oil of guaiac wood (Bulnesia sarmientoi) and is found in various other plants.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and insights into its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₆O | [2] |

| Molecular Weight | 222.37 g/mol | [2] |

| Appearance | Semi-solid mass at room temperature | [3] |

| Melting Point | 69-70 °C | [2] |

| Boiling Point | 136-138 °C at 4 Torr | [2] |

| Density | 0.9389 g/cm³ at 70 °C | [2] |

| Optical Rotation | [α]D +3.8° (c=1, EtOH) |

Table 2: Solubility and Spectroscopic Data of this compound

| Property | Value | Source(s) |

| Solubility | Soluble in ethanol and other organic solvents. | |

| ¹H NMR | Key signals include those for methyl groups and protons on the bicyclic ring system. | [4][5][6][7] |

| ¹³C NMR | Characteristic signals for the 15 carbon atoms of the sesquiterpenoid skeleton. | [4][5][6][7][8] |

| Mass Spectrometry | Molecular ion peak (M+) consistent with the molecular formula. | [9][10][11][12][13] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (-OH) and C-H bonds. | [7] |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of this compound.

Isolation of this compound from Guaiac Wood Oil by Steam Distillation

This compound is a primary constituent of guaiac wood oil, which is typically extracted from the wood of Bulnesia sarmientoi via steam distillation.[3][14]

Objective: To extract the essential oil rich in this compound from guaiac wood.

Materials:

-

Chipped or powdered guaiac wood

-

Distilled water

-

Steam distillation apparatus (still, condenser, receiving flask)

-

Heating mantle or steam generator

Procedure:

-

The guaiac wood chips or powder are packed into the still.

-

Steam is generated in a separate flask or using an internal steam generator and passed through the plant material.[14][15][16][17]

-

The steam ruptures the plant's oil glands, releasing the volatile essential oil components, including this compound.[15]

-

The mixture of steam and essential oil vapor travels to the condenser.

-

The vapor is cooled by circulating cold water, causing it to condense back into a liquid.

-

The liquid, a mixture of water and essential oil, is collected in a receiving flask.

-

Due to their different densities and immiscibility, the essential oil (containing this compound) will separate from the water, typically forming a layer on top.

-

The oil layer is then carefully separated from the aqueous layer (hydrosol).

Purification of this compound by Fractional Distillation and Preparative Chromatography

The crude essential oil obtained from steam distillation is a mixture of several compounds. Further purification is required to isolate pure this compound.

Objective: To purify this compound from the crude guaiac wood essential oil.

Part A: Fractional Distillation

-

The crude essential oil is subjected to fractional distillation under reduced pressure.[18]

-

The mixture is heated, and the components vaporize according to their boiling points.

-

A fractionating column is used to separate the vapors based on the boiling point differences of the constituents.

-

Fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of this compound (136-138 °C at 4 Torr) is collected.

Part B: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

The this compound-rich fraction from distillation is further purified using preparative HPLC.[19][20][21][22]

-

Column: A suitable reversed-phase column (e.g., C18) is used.

-

Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and water is typically employed. The specific gradient is optimized to achieve the best separation.

-

Injection: A concentrated solution of the this compound fraction is injected onto the column.

-

Detection: An ultraviolet (UV) detector is used to monitor the elution of compounds.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

-

The collected fractions are combined, and the solvent is removed under reduced pressure to yield purified this compound.

Characterization of this compound

The purity and structure of the isolated this compound are confirmed using various analytical techniques.

Objective: To confirm the identity and purity of the isolated this compound.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the purified this compound in a volatile organic solvent (e.g., hexane or dichloromethane) is prepared.

-

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used for terpene analysis.[11][13]

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 60-80 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240-280 °C) at a rate of 3-10 °C/min.[10][11][12]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[9][11]

-

Injection: A small volume (e.g., 1 µL) of the sample is injected in splitless mode.[10]

-

MS Parameters: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass range is scanned from m/z 40 to 350.[9][10]

-

Data Analysis: The retention time and mass spectrum of the analyte are compared with those of a known standard or with data from mass spectral libraries for identification.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer.

-

Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is acquired using proton decoupling.[8]

-

A sufficient relaxation delay is used to ensure accurate integration, especially for quaternary carbons.

-

-

2D NMR Spectroscopy:

-

To aid in the complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.[20]

-

Biological Activity and Signaling Pathways

This compound, like many other sesquiterpenoids, has been investigated for its biological activities, particularly its antifungal properties. While the precise mechanism of action for this compound is still under investigation, insights can be drawn from related sesquiterpenoids like farnesol, which is known to affect fungal signaling pathways.

Antifungal Activity

Studies have shown that various sesquiterpenoids exhibit antifungal activity against a range of fungal pathogens, including Candida albicans.[1][23][24][25][26] The proposed mechanisms often involve the disruption of the fungal cell membrane and inhibition of ergosterol biosynthesis.

Potential Signaling Pathway: Ras/cAMP/PKA Pathway

In fungi such as Candida albicans, the Ras/cAMP/PKA signaling pathway plays a crucial role in regulating virulence, morphogenesis (the transition between yeast and hyphal forms), and stress responses. It is a potential target for antifungal agents. Farnesol, a structurally related sesquiterpenoid, has been shown to downregulate this pathway. It is plausible that this compound may exert its antifungal effects through a similar mechanism.

Caption: Hypothetical signaling pathway of this compound's antifungal action.

Conclusion

This compound is a sesquiterpenoid of significant interest due to its prevalence in natural sources and its potential biological activities. This guide has provided a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its isolation, purification, and characterization. The exploration of its potential mechanism of action, particularly in the context of antifungal activity, opens avenues for further research and development. The information presented here serves as a foundational resource for scientists working with this intriguing natural product.

References

- 1. Enhancement of the antifungal activity of some antimycotics by farnesol and reduction of Candida albicans pathogenicity in a quail model experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ScenTree - Guaiac wood oil (CAS N° 8016-23-7) [scentree.co]

- 3. Oil of guaiac - Wikipedia [en.wikipedia.org]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. youtube.com [youtube.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 9. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]

- 10. mdpi.com [mdpi.com]

- 11. cropj.com [cropj.com]

- 12. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. youtube.com [youtube.com]

- 15. inherba.it [inherba.it]

- 16. harmonieusa.com [harmonieusa.com]

- 17. Steam Distillation - THREE HOLISTIC RESEARCH CENTER [hrc.threecosmetics.com]

- 18. researchgate.net [researchgate.net]

- 19. agilent.com [agilent.com]

- 20. rssl.com [rssl.com]

- 21. files.eric.ed.gov [files.eric.ed.gov]

- 22. warwick.ac.uk [warwick.ac.uk]

- 23. mdpi.com [mdpi.com]

- 24. Antifungal activity of tyrosol and farnesol used in combination against Candida species in the planktonic state or forming biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

An In-depth Technical Guide to Bulnesol: Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bulnesol, a sesquiterpenoid alcohol found in various essential oils. The document details its primary natural sources, quantitative abundance, and the experimental protocols for its extraction and analysis. Furthermore, it elucidates the biosynthetic pathway of this compound, offering a complete picture for researchers and professionals in drug development and related scientific fields.

Natural Sources and Abundance of this compound

This compound is predominantly found in the essential oil of Guaiacwood, derived from the heartwood of Bulnesia sarmientoi. This tree, native to the Gran Chaco region of South America, particularly Paraguay and Argentina, is the most significant commercial source of this compound. The essential oil is also known as guaiacwood oil or palo santo.[1] Several other plant species have been identified as containing this compound, albeit typically in lower concentrations.

The abundance of this compound in various essential oils, as determined by gas chromatography-mass spectrometry (GC-MS) analysis, is summarized in the table below.

| Plant Species | Common Name | Plant Part Used | This compound Concentration (%) | Reference |

| Bulnesia sarmientoi | Guaiacwood, Palo Santo | Wood | 33.89 - 58.18 | [1] |

| Croton kongensis | - | Stem | 8.0 | [2] |

| Michelia formosana | - | Leaf | 54.73 (in active fraction) | [3] |

| Pogostemon cablin | Patchouli | Leaf | Present, but not a major component | [4] |

| Myrocarpus frondosus | Cabreuva | Wood | Nerolidol is the dominant compound | [5] |

Experimental Protocols

Extraction of this compound-rich Essential Oil via Steam Distillation

Steam distillation is the primary method for extracting essential oils from woody plant materials like Bulnesia sarmientoi.[6][7][8][9] The following is a generalized protocol based on standard laboratory practices.

Materials and Equipment:

-

Milled or chipped heartwood of Bulnesia sarmientoi

-

Steam distillation apparatus (including a still, condenser, and separator)

-

Heating source

-

Distilled water

-

Anhydrous sodium sulfate

-

Glassware for collection

Procedure:

-

Preparation of Plant Material: The wood of Bulnesia sarmientoi is mechanically chipped or milled to increase the surface area for efficient steam penetration.

-

Charging the Still: The plant material is loaded into the still. Water is added to the still, or steam is introduced from an external source.

-

Distillation: The water is heated to produce steam, which passes through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture is passed through a condenser, which cools the vapor and converts it back into a liquid.

-

Separation: The condensed liquid, a mixture of essential oil and water (hydrosol), is collected in a separator. Due to their different densities and immiscibility, the essential oil will separate from the water.

-

Drying: The collected essential oil is dried using a drying agent like anhydrous sodium sulfate to remove any residual water.

-

Storage: The pure essential oil is then stored in a sealed, dark glass container to prevent degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. doc.send2pub.com [doc.send2pub.com]

- 3. mdpi.com [mdpi.com]

- 4. staff.cimap.res.in [staff.cimap.res.in]

- 5. natureinbottle.com [natureinbottle.com]

- 6. engineering.iastate.edu [engineering.iastate.edu]

- 7. Using Terpene Synthase Plasticity in Catalysis: On the Enzymatic Conversion of Synthetic Farnesyl Diphosphate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sdiarticle2.in [sdiarticle2.in]

- 9. scribd.com [scribd.com]

In-Depth Technical Guide to Bulnesol: Properties, Antifungal Activity, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bulnesol, a naturally occurring sesquiterpenoid alcohol. It details its chemical and physical properties, with a focus on its notable antifungal activity, particularly against species of the fungal genus Fusarium. This document furnishes detailed experimental protocols for the isolation, analysis, and bioactivity assessment of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development.

Introduction

This compound is a sesquiterpenoid found in the essential oil of several plant species, most notably guaiac wood oil from Bulnesia sarmientoi.[1][2] It is recognized for its characteristic woody and rosy aroma.[2] Beyond its use in the fragrance industry, this compound has garnered scientific interest for its biological activities, including its potential as an antifungal agent. This guide aims to consolidate the available technical data on this compound, presenting it in a manner that is both accessible and practical for scientific and research applications.

Chemical and Physical Properties

This compound is a bicyclic sesquiterpenoid alcohol with a molecular weight of 222.37 g/mol .[3] A summary of its key properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 22451-73-6 | [3] |

| Molecular Formula | C₁₅H₂₆O | [3] |

| Molecular Weight | 222.37 g/mol | [3] |

| Appearance | Solid | [3] |

| Boiling Point | 136-138 °C at 760 mmHg | [3] |

| Melting Point | 69-70 °C | [3] |

Antifungal Activity

This compound has demonstrated significant antifungal properties, particularly against phytopathogenic fungi of the Fusarium genus. Quantitative data from in vitro studies are summarized in Table 2.

Table 2: Antifungal Activity of this compound against Fusarium Species

| Fungal Species | Concentration | Incubation Time | % Inhibition | EC₅₀ (mg/mL) | Reference(s) |

| Fusarium moniliforme | 0.1 mg/mL | 48 h | 15% | 0.6 | [3] |

| Fusarium moniliforme | 0.5 mg/mL | 48 h | 41.2% | 0.6 | [3] |

| Fusarium solani | 0.1 mg/mL | 48 h | 7% | - | [3] |

| Fusarium solani | 0.5 mg/mL | 48 h | 35.2% | - | [3] |

| Fusarium oxysporum | 0.5 mg/mL | 48 h | 20.8% | - | [3] |

Proposed Mechanism of Action

While the precise molecular targets of this compound are still under investigation, the antifungal mechanism of similar terpenoids often involves the disruption of the fungal cell membrane's integrity and the inhibition of ergosterol biosynthesis.[4][5] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell death.[4] It is hypothesized that this compound, as a lipophilic sesquiterpenoid, can intercalate into the lipid bilayer, altering its fluidity and the function of membrane-bound enzymes. This disruption may also interfere with downstream signaling pathways crucial for fungal growth and survival.

A proposed logical workflow for the antifungal action of this compound is depicted below.

References

- 1. cropj.com [cropj.com]

- 2. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

The Evolving Bio-Portfolio of Bulnesol: A Technical Exploration Beyond Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bulnesol, a sesquiterpenoid alcohol, has been traditionally recognized for its contribution to the characteristic aroma of certain essential oils and for its notable antifungal efficacy. However, emerging, yet limited, scientific inquiries suggest a broader spectrum of biological activities for this natural compound. This technical guide delves into the current understanding of this compound's bioactivity beyond its fungistatic and fungicidal effects, with a focus on its potential anticancer, antibacterial, anti-inflammatory, and antioxidant properties. While research on isolated this compound is still in its nascent stages, this document consolidates the available data, outlines relevant experimental methodologies, and explores potential molecular pathways to guide future research and drug discovery initiatives.

Anticancer and Cytotoxic Potential

The exploration of natural compounds for novel anticancer therapies is a significant area of research. While direct studies on the cytotoxic effects of isolated this compound against cancer cell lines are limited, investigations into essential oils rich in this compound suggest a potential for anti-proliferative activity.

Quantitative Data on Cytotoxic Activity

| Test Substance | Cell Line(s) | Assay | IC50 Value | Reference |

| Bulnesia sarmientoi Supercritical Fluid Extract (contains this compound) | A549 (Lung Cancer) | MTT | 18.1 µg/mL (72h) | [1] |

| Bulnesia sarmientoi Supercritical Fluid Extract (contains this compound) | H661 (Lung Cancer) | MTT | 24.7 µg/mL (72h) | [1] |

| (-)-Guaiol (structurally related sesquiterpenoid) | A549 (Lung Cancer) | MTT | 110.8 ± 4.0 μg/mL | [1] |

| β-Caryophyllene (co-occurring sesquiterpene) | A549 (Lung Cancer) | MTT | 150.2 ± 3.7 μg/mL | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell metabolic activity and, by extension, cytotoxicity.

Principle: The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO, with the final concentration of the solvent kept constant and non-toxic across all wells). Control wells receive the vehicle only.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Experimental workflow for the MTT cytotoxicity assay.

Antibacterial Activity

The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. Preliminary studies on essential oils containing this compound have indicated potential antibacterial properties.

Quantitative Data on Antibacterial Activity

Similar to its cytotoxic potential, quantitative data for the antibacterial activity of isolated this compound is scarce. The available data is primarily for essential oils where this compound is a component.

| Test Substance | Bacterial Strain(s) | Assay | MIC Value | Reference |

| Callitris intratropica Essential Oil (contains this compound) | Pseudomonas putida, Burkholderia cepacia | Broth microdilution | 25 µg/mL | [2] |

| Cinnamon Essential Oil | Various pathogenic bacteria | Broth microdilution | Median 0.5 mg/mL | [3] |

| Oregano Essential Oil | Various pathogenic bacteria | Broth microdilution | Median 30.4 mg/mL | [3] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Methodology:

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antimicrobial Dilutions: A stock solution of this compound is prepared in a suitable solvent. Serial twofold dilutions of the compound are then prepared in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Determination of MIC: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Experimental workflow for MIC determination by broth microdilution.

Anti-Inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Natural products are a rich source of compounds with anti-inflammatory and antioxidant properties. While direct evidence for this compound is limited, its presence in essential oils with known antioxidant activity suggests it may contribute to these effects[4]. A molecular docking study has also suggested that this compound may bind to xanthine oxidase, a target for antioxidant compounds[5].

Quantitative Data on Anti-Inflammatory and Antioxidant Activities

Specific quantitative data for the anti-inflammatory and antioxidant activities of isolated this compound are not currently well-documented. The table below presents data for related compounds and general observations.

| Activity | Test Substance | Assay | IC50/EC50 Value | Reference |

| Antioxidant | This compound | Molecular Docking (Xanthine Oxidase) | Glide Docking Score: 8.013 kcal/mol | [5] |

| Antioxidant | Various Plant Extracts | DPPH Radical Scavenging | Varies | [6][7] |

| Antioxidant | Various Plant Extracts | ABTS Radical Scavenging | Varies | [6][7] |

| Anti-inflammatory | Flavonols | NO Production Inhibition in LPS-stimulated RAW264.7 cells | Varies | [5] |

Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and relatively simple method for evaluating the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Sample Preparation: The test compound (this compound) is dissolved in the same solvent to prepare a stock solution, from which serial dilutions are made.

-

Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test sample in a cuvette or a 96-well plate. A control containing the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer or microplate reader.

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against sample concentration.

Experimental Protocol: Anti-Inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Methodology:

-

Cell Culture and Seeding: RAW 264.7 macrophages are cultured and seeded in a 96-well plate and allowed to adhere.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compound (this compound) for a short period (e.g., 1-2 hours).

-

LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Control wells include cells with medium only, cells with LPS only, and cells with the compound only (to check for any direct effect on cell viability or the assay).

-

Incubation: The plate is incubated for 24 hours.

-

Griess Assay: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: After a short incubation period, the absorbance of the resulting azo dye is measured at approximately 540 nm.

-

Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Potential Signaling Pathways

While direct molecular studies on this compound are lacking, the biological activities of other sesquiterpenoids and natural compounds with similar purported effects (anticancer, anti-inflammatory) are often mediated through the modulation of key signaling pathways. Based on this, it is plausible that this compound may exert its effects through one or more of the following pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response and also plays a significant role in cancer cell proliferation, survival, and angiogenesis. Many natural compounds with anti-inflammatory and anticancer properties have been shown to inhibit the NF-κB pathway.

Hypothesized inhibition of the NF-κB pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development.

Hypothesized inhibition of the PI3K/Akt pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38, which are often dysregulated in cancer and inflammatory diseases.

Hypothesized inhibition of the MAPK pathway by this compound.

Conclusion and Future Directions

The available evidence, although indirect in many cases, suggests that this compound may possess a range of biological activities beyond its established antifungal effects, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties. The lack of specific quantitative data and mechanistic studies for isolated this compound highlights a significant gap in the current research landscape.

Future research should focus on:

-

Isolation and Purification: Obtaining highly pure this compound to enable accurate and reproducible biological testing.

-

In Vitro Screening: Comprehensive screening of isolated this compound against a panel of cancer cell lines and pathogenic bacteria to determine its IC50 and MIC values.

-

Mechanistic Studies: Investigating the direct effects of this compound on key signaling pathways such as NF-κB, PI3K/Akt, and MAPK in relevant cellular models.

-

In Vivo Studies: If promising in vitro activity is observed, conducting in vivo studies in appropriate animal models to evaluate the efficacy and safety of this compound.

A deeper understanding of the multifaceted biological activities of this compound could pave the way for its development as a novel therapeutic agent for a variety of diseases. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. Bulnesia sarmientoi Supercritical Fluid Extract Exhibits Necroptotic Effects and Anti-Metastatic Activity on Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Antimicrobial Properties of 99 Natural Flavour and Fragrance Raw Materials against Pathogenic Bacteria: A Comparative Study with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minimum inhibitory concentrations of commercial essential oils against common chicken pathogenic bacteria and their relationship with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound (EVT-431687) | 22451-73-6 [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e3s-conferences.org [e3s-conferences.org]

Methodological & Application

Bulnesol: Unraveling Its Antifungal Mechanism of Action

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Bulnesol, a naturally occurring sesquiterpenoid alcohol, has demonstrated notable antifungal properties, positioning it as a compound of interest for the development of novel antifungal agents. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the proposed molecular pathways. These application notes are intended to guide researchers in the effective study and potential application of this compound and related sesquiterpenoids in an antifungal context.

Quantitative Antifungal Activity of this compound

The antifungal efficacy of this compound has been quantified against several fungal species. The following table summarizes the available data, providing a comparative overview of its activity.

| Fungal Species | Measurement | Value | Reference |

| Fusarium moniliforme | EC50 | 0.6 mg/mL | [1] |

| Fusarium solani | % Inhibition (at 0.5 mg/mL) | 35.2% | [1] |

| Fusarium oxysporum | % Inhibition (at 0.5 mg/mL) | 20.8% | [1] |

| Laetiporus sulphureus | IC50 | 23.1 µg/mL (0.10 mM) | |

| Lenzites betulina | IC50 | 60.2 µg/mL (0.27 mM) |

Proposed Mechanism of Action

Current research on sesquiterpenoids, the class of compounds to which this compound belongs, suggests a multi-faceted mechanism of antifungal action primarily centered on the disruption of the fungal cell membrane and interference with essential cellular pathways.[2]

Disruption of Fungal Cell Membrane Integrity:

A primary proposed mechanism for this compound's antifungal activity is the disruption of the fungal cell membrane.[2] Sesquiterpenoids are thought to interact with ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells. This interaction can lead to the formation of pores and lesions in the membrane, resulting in increased permeability, leakage of essential intracellular components, and ultimately, cell death.[3] This mechanism is supported by studies on other terpenoids that demonstrate a correlation between their chemical structure, particularly the presence of hydroxyl groups, and their ability to damage the yeast plasma membrane.[4]

Inhibition of Ergosterol Biosynthesis:

This compound may also interfere with the ergosterol biosynthetic pathway, a common target for many existing antifungal drugs.[5] By inhibiting key enzymes in this pathway, this compound could lead to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell.[6][7] This disruption of sterol homeostasis compromises membrane fluidity and the function of membrane-bound proteins, thereby inhibiting fungal growth.[5]

Interference with Signaling Pathways:

Recent studies on other sesquiterpenoids, such as drimenol, suggest a potential role in modulating cellular signaling pathways critical for fungal viability and stress response. One such pathway involves the Crk1 kinase, which is associated with cell cycle control and morphogenesis.[8] It is plausible that this compound could interact with components of this or similar signaling cascades, leading to the inhibition of fungal growth and proliferation. The diagram below illustrates a hypothetical signaling pathway that could be affected by this compound, based on evidence from related compounds.

Caption: Proposed antifungal mechanism of this compound.

Experimental Protocols

The following protocols are provided as a guide for researchers investigating the antifungal mechanism of action of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target fungal species.

Caption: Workflow for MIC determination.

Materials:

-

This compound

-

Target fungal strain(s)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer (optional)

-

Incubator

Procedure:

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^5 CFU/mL.

-

Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate.

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound. Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24 to 48 hours, depending on the growth rate of the fungal species.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[9]

Protocol 2: Fungal Cell Membrane Permeability Assay

This protocol uses the release of intracellular components to assess the effect of this compound on fungal cell membrane integrity.[10]

Materials:

-

This compound

-

Target fungal strain(s)

-